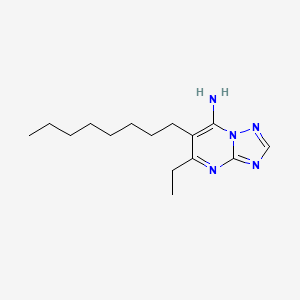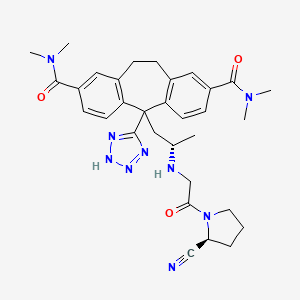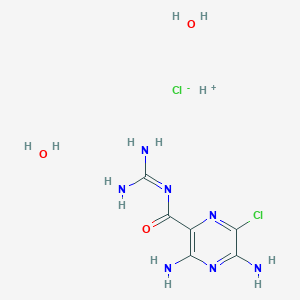
Amiloride hydrochloride dihydrate
Overview
Description
Amiloride hydrochloride dihydrate is a pyrazine-carbonyl-guanidine that is unrelated chemically to other known antikaliuretic or diuretic agents . It is the salt of a moderately strong base (pKa 8.7) and is used as a calcium channel and sodium channel protein inhibitor . It reduces electrical potential across tubular epithelium, inhibits angiogenesis, and inhibits capillary morphogenesis completely and reversibly at approximately 130 μM . It is used to treat or prevent hypokalemia (low potassium levels in the blood) in people with high blood pressure or congestive heart failure .
Molecular Structure Analysis
The molecular formula of Amiloride hydrochloride dihydrate is C6H8ClN7O•HCl•2H2O . Its molecular weight is 302.12 . The structure of Amiloride hydrochloride dihydrate includes a pyrazine ring with various functional groups attached .Chemical Reactions Analysis
Amiloride hydrochloride dihydrate is used as a calcium channel and sodium channel protein inhibitor . It reduces electrical potential across tubular epithelium .Physical And Chemical Properties Analysis
Amiloride hydrochloride dihydrate has a molecular weight of 302.12 . It is soluble in hot water (50 mg/ml), yielding a clear, yellow-green solution . Amiloride is freely soluble in DMSO; slightly soluble in isopropanol and ethanol; practically insoluble in acetone, chloroform, diethyl ether, and ethyl acetate .Scientific Research Applications
Inhibition of Ion Channels
Amiloride hydrochloride dihydrate: is widely used as an inhibitor of various ion channels. It specifically blocks epithelial sodium channels (ENaC) and is known to reduce the electrical potential across tubular epithelium. This property is particularly useful in studying the mechanisms of sodium reabsorption in the kidneys and its role in hypertension and other cardiovascular diseases .
Angiogenesis Inhibition
This compound has been found to inhibit angiogenesis, the process of new blood vessel formation, which is a critical factor in the progression of cancer and other diseases. By inhibiting capillary morphogenesis, Amiloride hydrochloride dihydrate can be used to study tumor growth and metastasis, providing a pathway for cancer research .
Modulation of Sodium/Potassium-ATPase Protein
Amiloride hydrochloride dihydrate: acts as an inhibitor of the Sodium/Potassium-ATPase Protein. This enzyme is essential for maintaining the electrochemical gradient across the cell membrane. Research involving this compound can lead to a better understanding of cellular transport mechanisms and potential treatments for related disorders .
Interaction with Imidazoline Receptors
The compound defines the I2A-amiloride sensitive and I2B-amiloride insensitive imidazoline binding. These receptors are implicated in various physiological processes, including blood pressure regulation and glucose homeostasis. Studying these interactions can contribute to the development of new therapeutic agents for metabolic and cardiovascular diseases .
Blockage of Acid Sensing Ion Channels
Amiloride hydrochloride dihydrate: blocks acid-sensing ion channels (ASICs) and mechanogated membrane-ion channels. ASICs are involved in pain perception and neuronal plasticity. Research in this area can lead to new insights into pain management and neurodegenerative diseases .
Inhibition of Urokinase-Type Plasminogen Activator
The compound also inhibits urokinase-type plasminogen activator (uPA), which plays a role in cell migration and tissue remodeling. It does not affect tissue-type plasminogen activator, making it a selective tool for studying uPA’s role in cancer and wound healing .
Study of Epithelial Transport
Due to its ability to inhibit ENaC, Amiloride hydrochloride dihydrate is used to study epithelial transport in various tissues, including the lungs, colon, and sweat glands. This research is significant for understanding and treating conditions like cystic fibrosis and electrolyte imbalances .
Neurological Research
By modulating ion channels and receptors, Amiloride hydrochloride dihydrate is also used in neurological research. It helps in understanding the role of ion flux in neuroexcitability, synaptic transmission, and neuroprotection, which is vital for addressing neurological disorders .
Safety And Hazards
Amiloride hydrochloride dihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH.2H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;;/h(H4,8,9,13)(H4,10,11,14,15);1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKVFMLMEYCWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2609-46-3 (Parent) | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80169826 | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amiloride hydrochloride dihydrate | |
CAS RN |
17440-83-4 | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide dihydrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMILORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZJ37245UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




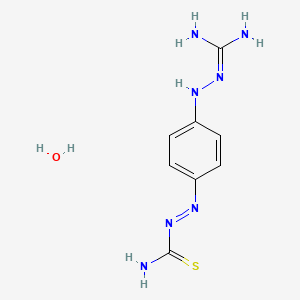



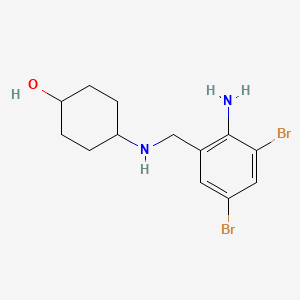

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)
